12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one
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Overview
Description
12-(3-nitrophenyl)-2-azapentacyclo[118003,1104,9016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one is a complex organic compound characterized by its unique pentacyclic structure and the presence of a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the nitrophenyl group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted aromatic compounds.
Scientific Research Applications
12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 16,17-Dimethyl-21-(4-methylpent-3-enyl)-10-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12-hexaen-20-ol
- 2,12-Dimethyl-10-thiapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene
- Methyl 18-hydroxy-17,21-dimethyl-10-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12-hexaene-17-carboxylate
Uniqueness
12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C26H14N2O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one |
InChI |
InChI=1S/C26H14N2O3/c29-26-20-11-4-3-10-19(20)25-23(26)22(16-7-5-8-17(14-16)28(30)31)21-13-12-15-6-1-2-9-18(15)24(21)27-25/h1-14H |
InChI Key |
BPYNVKCQJPFNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C5=CC=CC=C5C4=O)N=C32)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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